Chemical structure and molecular weight of Diclazuril 6-Carboxamide
Chemical structure and molecular weight of Diclazuril 6-Carboxamide
The following technical guide details the structural characteristics, formation, and analytical profiling of Diclazuril 6-Carboxamide , a critical pharmacopeial impurity (EP Impurity C / USP Related Compound B) encountered in the development of the coccidiostat Diclazuril.
Structural Characterization, Origin, and Analytical Profiling
Executive Summary
Diclazuril 6-Carboxamide (CAS: 1797132-12-7) is a specific structural analogue and process-related impurity of Diclazuril.[1] Designated as Impurity C in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP), its presence must be strictly controlled during Active Pharmaceutical Ingredient (API) synthesis.
This compound differs from the parent molecule by the substitution of a hydrogen atom with a carboxamide group (
Chemical Identity & Structural Analysis[2][3]
The core distinction between Diclazuril and its 6-Carboxamide impurity lies in the functionalization of the heterocyclic triazine ring. While Diclazuril possesses a proton at the C6 position, the impurity carries a carboxamide moiety, increasing the molecular weight by approximately 43 Da and altering the molecule's hydrogen-bonding potential.
Physicochemical Data Table
| Parameter | Diclazuril (Parent API) | Diclazuril 6-Carboxamide (Impurity) |
| CAS Number | 101831-37-2 | 1797132-12-7 |
| Regulatory Code | API | EP Impurity C / USP Related Compound B |
| Molecular Formula | ||
| Molecular Weight | 407.64 g/mol | 450.66 g/mol |
| IUPAC Name | 2,6-dichloro- | 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide |
| Functional Group | Nitrile (-CN) on alkyl chain; Triazine C6-H | Nitrile (-CN) on alkyl chain; Triazine C6-CONH₂ |
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of modification (C6-Substitution).
Figure 1: Structural comparison highlighting the C6-substitution on the triazine ring.
Origin and Formation Mechanism
The presence of Diclazuril 6-Carboxamide is typically linked to the synthetic pathway used to construct the 1,2,4-triazine-3,5-dione ring.
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Synthetic Precursors: The triazine ring is often closed using reactive intermediates. If a cyano-substituted precursor (e.g., a 2-cyano-2-substituted hydrazine derivative) is utilized or if a side reaction occurs involving a carbon-rich reagent (like a malonic acid derivative), a substituent can be introduced at the C6 position.
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Hydrolysis: The "Carboxamide" designation suggests it may also arise from the partial hydrolysis of a 6-Cyano intermediate. If the synthesis involves a 6-cyano-1,2,4-triazine intermediate, incomplete hydrolysis or side-reactions can yield the amide.
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Process Control: This impurity is considered "process-related" rather than a degradation product of the API itself (unlike the "ketone" impurity which comes from the degradation of the alpha-cyanomethyl group). Therefore, its control is critical during the synthesis of the crude API.
Analytical Characterization & Protocol
To accurately detect and quantify Diclazuril 6-Carboxamide, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method, as prescribed by USP and EP monographs.
Experimental Protocol: HPLC Separation
This protocol is designed to resolve the 6-Carboxamide (Impurity C) from the parent Diclazuril and other related compounds (e.g., Impurity D/Ketone).
Reagents:
-
Mobile Phase A: Acetonitrile : Water : Buffer (3 : 15 : 2)[2]
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Mobile Phase B: Acetonitrile : Water : Buffer (85 : 5 : 10)[2]
-
Buffer: 6.3 g Ammonium Formate in 800 mL water, adjusted to pH 4.0 with Formic Acid, diluted to 1000 mL.
-
Diluent: Dimethylformamide (DMF).[3]
Instrument Parameters:
-
Column: C18 (L1 packing), 4.6 mm × 10 cm, 3 µm particle size (Base-deactivated).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Temperature: 35°C.
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | Solution A (%) | Solution B (%) |
|---|---|---|
| 0 | 75 | 25 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 21 | 75 | 25 |
| 30 | 75 | 25 |
Methodology:
-
Standard Preparation: Dissolve USP Diclazuril RS and USP Diclazuril System Suitability Mixture RS in DMF to a concentration of 0.5 mg/mL.
-
Sample Preparation: Dissolve the test sample in DMF to 0.5 mg/mL.
-
System Suitability: Inject the System Suitability Mixture.[4] Ensure resolution (R) between Diclazuril and its closest eluting impurity (often the Ketone or Impurity B depending on column selectivity) is NLT 1.9.
-
Identification: The 6-Carboxamide (Impurity C) will elute at a distinct Relative Retention Time (RRT). Note: Due to the polar amide group, Impurity C typically elutes before the highly lipophilic parent Diclazuril.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the separation of Diclazuril and its impurities.
Regulatory & Safety Significance
-
ICH Compliance: As a known impurity, Diclazuril 6-Carboxamide must be controlled below the identification threshold (typically 0.10%) for veterinary products, unless qualified at higher levels.
-
Toxicity: While specific toxicity data for the isolated impurity is limited, its structural similarity to the parent implies it falls under the general safety assessment of Diclazuril-related substances. However, the amide group introduces different metabolic potential compared to the parent nitrile.
-
Reference Standards: For accurate quantification, certified reference materials (CRMs) of Diclazuril Impurity C must be used. These are available from pharmacopeial sources (USP/EDQM) or specialized standard manufacturers.
References
-
United States Pharmacopeia (USP). (2025).[5] Diclazuril Monograph: Related Compound B. USP-NF.[2]
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European Pharmacopoeia (Ph. Eur.). (2024).[6] Diclazuril for Veterinary Use: Impurity C. EDQM.
-
LGC Standards. (2024). Diclazuril 6-Carboxamide (Impurity C) Data Sheet.
-
National Institutes of Health (NIH) - PubChem. (2025). Diclazuril Compound Summary.
-
Veeprho. (2024).[6] Diclazuril EP Impurity C Structure and CAS.
Sources
- 1. escientificsolutions.com [escientificsolutions.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Diclazuril USP Reference Standard CAS 101831-37-2 Sigma-Aldrich [sigmaaldrich.com]
- 6. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
